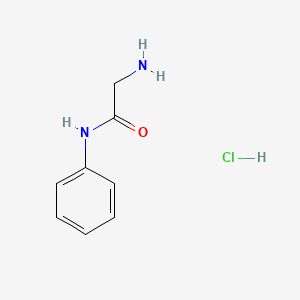

2-amino-N-phenylacetamide hydrochloride

CAS No.: 4801-39-2

Cat. No.: VC1973841

Molecular Formula: C8H11ClN2O

Molecular Weight: 186.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4801-39-2 |

|---|---|

| Molecular Formula | C8H11ClN2O |

| Molecular Weight | 186.64 g/mol |

| IUPAC Name | 2-amino-N-phenylacetamide;hydrochloride |

| Standard InChI | InChI=1S/C8H10N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H |

| Standard InChI Key | WJJKZMFCHGHFBD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CN.Cl |

| Canonical SMILES | C1=CC=C(C=C1)NC(=O)CN.Cl |

Introduction

Chemical Identity and Properties

2-Amino-N-phenylacetamide hydrochloride is an ortho-isomer of aminoacetanilide in its hydrochloride salt form. The compound's physical and chemical properties are essential for understanding its behavior in various applications.

Basic Identifiers

The compound can be identified through several standardized nomenclature systems as outlined in Table 1.

Table 1: Chemical Identifiers of 2-Amino-N-phenylacetamide hydrochloride

| Parameter | Information |

|---|---|

| CAS Number | 4801-39-2 |

| IUPAC Name | 2-amino-N-phenylacetamide;hydrochloride |

| Molecular Formula | C₈H₁₁ClN₂O |

| Molecular Weight | 186.64 g/mol |

| InChI | InChI=1S/C8H10N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H |

| InChIKey | WJJKZMFCHGHFBD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC(=O)CN.Cl |

Physical Properties

The physical properties of 2-amino-N-phenylacetamide hydrochloride influence its handling, storage, and applications in various fields.

Table 2: Physical Properties of 2-Amino-N-phenylacetamide hydrochloride

| Property | Description |

|---|---|

| Physical Description | Black solid |

| Solubility | Less than 1 mg/mL at 70.7°F |

| Melting Point | Not reported in available data |

| Boiling Point | Not reported in available data |

Structural Characteristics

Chemical Structure

The molecular structure of 2-amino-N-phenylacetamide hydrochloride consists of an amino derivative of acetanilide with a hydrochloride salt. The compound features an amide bond connecting a phenyl ring to the acetamide moiety, with an amino group attached to the carbon adjacent to the carbonyl group.

Structural Properties

2-Amino-N-phenylacetamide hydrochloride possesses functional groups that contribute to its chemical reactivity and biological activities. The primary amine group, amide linkage, and phenyl ring provide multiple sites for chemical reactions and interactions with biological targets.

Synthesis Methods

Synthetic Routes

2-Amino-N-phenylacetamide hydrochloride can be synthesized through various methods, with one common approach being the catalytic hydrogenation of 2-nitroacetanilide.

Hydrogenation Method

This synthesis involves the catalytic hydrogenation of 2-nitroacetanilide using 10% palladium on carbon (Pd/C) as a catalyst, followed by treatment with hydrochloric acid to form the hydrochloride salt.

Protection-Deprotection Strategy

An alternative approach involves a protection-deprotection strategy, similar to methods used for related compounds:

-

Protection of the amino group using di-tert-butyl dicarbonate (BOC₂O)

-

Amide formation

-

Deprotection to yield the amino-phenylacetamide

Chemical Reactivity

Types of Reactions

2-Amino-N-phenylacetamide hydrochloride can participate in various chemical reactions due to its functional groups:

Oxidation Reactions

The amino group can undergo oxidation to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction Reactions

The compound can be further reduced to form more stable amine derivatives, typically using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution Reactions

The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Acid-Base Properties

As a hydrochloride salt, the compound exhibits acidic properties in aqueous solutions. The acidic nature arises from the protonated amino group, which can release protons in solution .

Biological Activities

Antiepileptic Properties

Recent investigations into the antiepileptic properties of 2-amino-N-phenylacetamide have shown promising results. In vitro studies demonstrated its ability to inhibit Slack potassium channels, which are involved in neuronal excitability. This effect was confirmed in animal models, where treated subjects exhibited reduced seizure activity.

Antibacterial Activity

Research on derivatives of phenylacetamide compounds has demonstrated significant antibacterial properties. Studies have evaluated several phenylacetamide derivatives against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis.

Table 3: Antibacterial Activity of Related Phenylacetamide Derivatives

| Compound | EC50 (µM) | Comparison |

|---|---|---|

| A1 | 156.7 | Superior to bismerthiazol (230.5 µM) |

| A2 | 200.0 | Comparable to thiodiazole copper (545.2 µM) |

Scanning electron microscopy (SEM) studies revealed that these compounds can disrupt bacterial cell membranes, leading to cell death at higher concentrations.

Enzyme Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes. A series of N-phenylacetamide-based sulfonamides were synthesized and screened for their inhibitory effects against different isoforms of human carbonic anhydrases (hCA). The most potent inhibitors showed Ki values in the nanomolar range, indicating strong potential for therapeutic applications in conditions like glaucoma and cancer.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 2-amino-N-phenylacetamide and its derivatives is vital for optimizing its biological activity.

Influence of Substituents

Studies have shown that modifications at specific positions on the phenyl ring can significantly influence the compound's efficacy:

-

Electron-withdrawing groups: Substituents such as fluorine at the para position enhance antibacterial activity

-

Amide linkage variations: Different side chains linked via amide bonds can alter potency against specific targets

For instance, compounds with a para-fluoro substitution exhibited superior activity against Xanthomonas strains compared to those with para-chloro or para-bromo substitutions.

Applications

Pharmaceutical Applications

2-Amino-N-phenylacetamide hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating neurological disorders, infections, and other conditions.

Chemical Synthesis

The compound is used as a starting material for the synthesis of heterocyclic compounds such as benzimidazoles, which have diverse applications in medicinal chemistry.

Agricultural Applications

The nematicidal properties of 2-amino-N-phenylacetamide derivatives have been explored. In tests against Meloidogyne incognita, certain compounds achieved over 100% mortality at specific concentrations, indicating their potential use in agricultural pest control.

| Hazard Code | Description | Warning |

|---|---|---|

| H315 | Causes skin irritation | Warning Skin corrosion/irritation |

| H319 | Causes serious eye irritation | Warning Serious eye damage/eye irritation |

| H335 | May cause respiratory irritation | Warning Specific target organ toxicity, single exposure; Respiratory tract irritation |

Reactivity Profile

The compound is an amide and acidic salt. In aqueous solution, it behaves as a weak acid. Organic amides/imides may react with azo and diazo compounds to generate toxic gases. Flammable gases can form by the reaction with strong reducing agents .

Comparison with Similar Compounds

Structural Analogs

2-Amino-N-phenylacetamide hydrochloride is related to several structural analogs, including:

-

3-Aminoacetanilide

-

4-Aminoacetanilide

-

Acetanilide

The ortho-positioned amino group in 2-amino-N-phenylacetamide hydrochloride imparts distinct chemical reactivity compared to its meta and para isomers. This unique positioning allows for specific interactions in chemical reactions and biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume